molecular formula C13H13N7O3 B2760284 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034271-33-3

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2760284
CAS RN: 2034271-33-3
M. Wt: 315.293
InChI Key: VWUFCSIIPSOJJO-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H13N7O3 and its molecular weight is 315.293. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown cytotoxic effects on HCT-116 and MCF-7 cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment. The structure-activity relationship (SAR) of these compounds provides valuable insights into their biological activities (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

Another study focused on enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. These compounds demonstrated inhibition effects against the human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to those of 5-fluorouracil. The antimicrobial activity of these compounds against selected pathogens was also evaluated, indicating their broad-spectrum potential in treating infections and cancer (Riyadh, 2011).

Supramolecular Chemistry

In the realm of supramolecular chemistry, novel pyrimidine derivatives have been synthesized and investigated as suitable ligands for co-crystallization with diaza-18-crown-6. These compounds form 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions, showcasing their utility in constructing supramolecular assemblies (Fonari et al., 2004).

Antistaphylococcal Activity

A series of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones were synthesized and found to possess antistaphylococcal activity. This study highlights the potential of these compounds in developing new antibacterial agents to combat Staphylococcus infections (Kostenko et al., 2008).

Novel Synthesis Methods

Research has also explored novel synthesis methods for pyrimidine derivatives, aiming to enhance their biological activities. These methods involve innovative reactions and provide new pathways for synthesizing compounds with potential applications in medicinal chemistry and drug discovery (Wanare, 2022).

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O3/c1-19-7-9(17-18-19)11(21)15-5-6-20-12(22)8-3-2-4-14-10(8)16-13(20)23/h2-4,7H,5-6H2,1H3,(H,15,21)(H,14,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUFCSIIPSOJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

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